

## VCH-286: A Case of Mistaken Identity - Not a Pan-Caspase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | VCH-286   |           |
| Cat. No.:            | B15608699 | Get Quote |

Initial research into the discovery and synthesis of **VCH-286** as a pan-caspase inhibitor has revealed a significant discrepancy. Publicly available scientific literature and drug development databases consistently identify **VCH-286** as a C-C chemokine receptor 5 (CCR5) antagonist investigated for the treatment of HIV-1 infection, not as a pan-caspase inhibitor.

VCH-286 was originally developed by ViroChem Pharma, a company later acquired by Vertex Pharmaceuticals in 2009.[1] While Vertex Pharmaceuticals has a known research and development history in the field of caspase inhibitors, there is no direct evidence to suggest that VCH-286 was part of this program.

# Shifting the Focus: VCH-286 as a CCR5 Inhibitor for HIV

**VCH-286** acts by blocking the CCR5 co-receptor on host cells, which is a critical pathway for the entry of R5-tropic HIV-1 strains into immune cells.[2][3] This mechanism of action is distinct from that of pan-caspase inhibitors, which broadly target a family of cysteine proteases involved in apoptosis and inflammation.

A 2015 study published in Antimicrobial Agents and Chemotherapy detailed the in vitro anti-HIV-1 activity of **VCH-286**. The research highlighted its highly inhibitory effects when used alone and its synergistic or additive interactions when combined with other classes of HIV-1 inhibitors.[2][3] However, the study also noted that combinations with other CCR5 inhibitors could lead to antagonistic effects.[2][3]



The development of **VCH-286** for HIV infections appears to have been discontinued. A drug profile from AdisInsight indicates that as of July 2016, no recent development had been reported for its Phase I trials in Canada for HIV infections.[1]

# The Challenge of Publicly Available Synthesis and Discovery Data

Detailed information regarding the specific discovery and complete synthesis protocols for **VCH-286** is not readily available in the public domain. This is common for drug candidates that do not advance to later stages of clinical development. While its chemical structure is known, a comprehensive guide on its synthesis for a research audience cannot be constructed from the available information.

The chemical structure of **VCH-286** is provided below for informational purposes.

VCH-286 Chemical Information

| Identifier        | Value                          |  |
|-------------------|--------------------------------|--|
| CAS Number        | 891824-47-8[4]                 |  |
| Molecular Formula | C21H32O2[4]                    |  |
| Molecular Weight  | 316.5 g/mol [4]                |  |
| InChI Key         | YZGXEGUSPLSQOJ-VUQZBIHUSA-N[4] |  |

### Conclusion

The initial request for an in-depth technical guide on the discovery and synthesis of **VCH-286** as a pan-caspase inhibitor cannot be fulfilled as it is based on a fundamental misunderstanding of the compound's mechanism of action and therapeutic target. The available evidence strongly indicates that **VCH-286** was developed as a CCR5 inhibitor for HIV. Due to the limited public information on its discovery and synthesis, a comprehensive technical guide on this compound, even with its correct classification, is not feasible at this time.

For researchers and scientists interested in pan-caspase inhibitors, a wealth of information is available on other well-characterized compounds within this class that have been extensively



studied and documented in scientific literature.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. VCH 286 AdisInsight [adisinsight.springer.com]
- 2. Synergistic Combinations of the CCR5 Inhibitor VCH-286 with Other Classes of HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [VCH-286: A Case of Mistaken Identity Not a Pan-Caspase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608699#discovery-and-synthesis-of-vch-286]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com